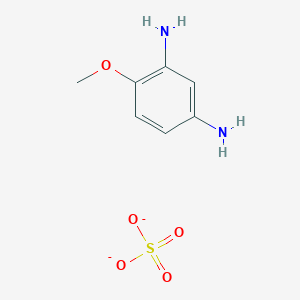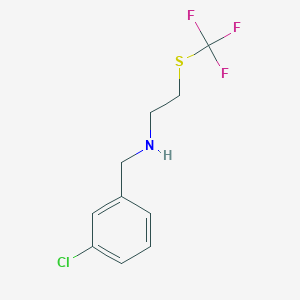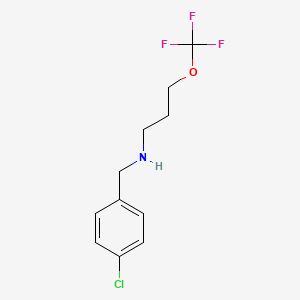
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom at the 4-position and a propylamine chain substituted with a trifluoromethoxy group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine typically involves the following steps:
Preparation of 4-Chlorobenzyl Chloride: This can be achieved by chlorination of 4-chlorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride.
Preparation of 3-Trifluoromethoxypropylamine: This involves the reaction of 3-chloropropylamine with trifluoromethanol in the presence of a base such as sodium hydride.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and 3-trifluoromethoxypropylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring would be essential to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydroxide, sodium cyanide, primary or secondary amines.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets . The chlorine atom on the benzyl group can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzyl Chloride: A precursor in the synthesis of (4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine.
3-Trifluoromethoxypropylamine: Another precursor used in the synthesis.
Benzyl Chloride: Similar structure but lacks the chlorine and trifluoromethoxy substitutions.
Uniqueness
This compound is unique due to the presence of both the chlorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These substitutions can enhance the compound’s reactivity, stability, and potential biological activity compared to its simpler analogs .
Eigenschaften
Molekularformel |
C11H13ClF3NO |
|---|---|
Molekulargewicht |
267.67 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C11H13ClF3NO/c12-10-4-2-9(3-5-10)8-16-6-1-7-17-11(13,14)15/h2-5,16H,1,6-8H2 |
InChI-Schlüssel |
LSRFXCDBLYPTKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNCCCOC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)
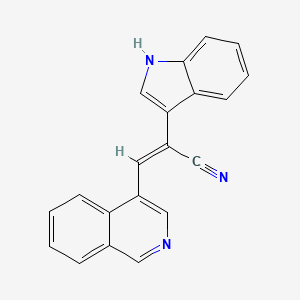
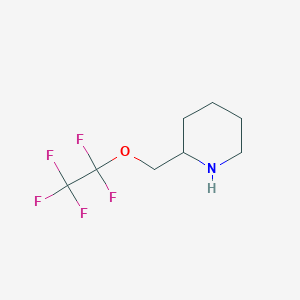
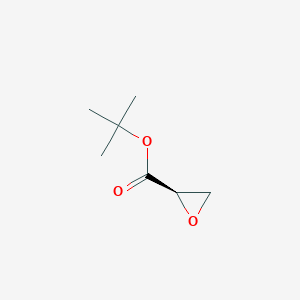
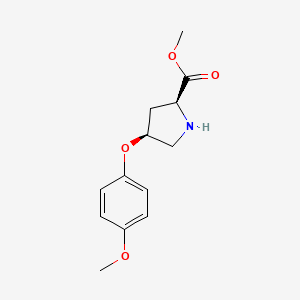
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)



![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B11758846.png)
